molecular formula C12H10BrNO3 B1414050 Ethyl 5-bromo-4-cyano-2-formylphenylacetate CAS No. 1805415-90-0

Ethyl 5-bromo-4-cyano-2-formylphenylacetate

Cat. No.: B1414050
CAS No.: 1805415-90-0
M. Wt: 296.12 g/mol
InChI Key: ZATZKVMMTXFWRS-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-cyano-2-formylphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, a formyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-cyano-2-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate precursor, followed by the introduction of the cyano and formyl groups through specific reagents and reaction conditions. The esterification step involves the reaction of the intermediate compound with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-cyano-2-formylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ethyl 5-bromo-4-cyano-2-carboxyphenylacetate.

    Reduction: Formation of ethyl 5-bromo-4-aminomethyl-2-formylphenylacetate.

    Substitution: Formation of ethyl 5-azido-4-cyano-2-formylphenylacetate or ethyl 5-thio-4-cyano-2-formylphenylacetate.

Scientific Research Applications

Ethyl 5-bromo-4-cyano-2-formylphenylacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-cyano-2-formylphenylacetate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.

Comparison with Similar Compounds

Ethyl 5-bromo-4-cyano-2-formylphenylacetate can be compared with similar compounds such as:

    Ethyl 5-chloro-4-cyano-2-formylphenylacetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-bromo-4-nitro-2-formylphenylacetate: Contains a nitro group instead of a cyano group.

    Ethyl 5-bromo-4-cyano-2-methylphenylacetate: Has a methyl group instead of a formyl group.

Properties

IUPAC Name

ethyl 2-(5-bromo-4-cyano-2-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-4-11(13)9(6-14)3-10(8)7-15/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATZKVMMTXFWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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